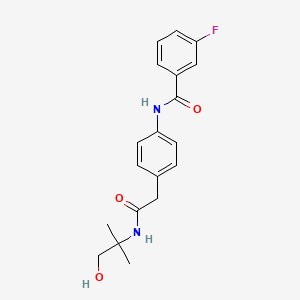

3-fluoro-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)benzamide

Description

Fluorine Substituent Positional Effects

The meta -positioned fluorine atom exerts distinct electronic and steric influences on the benzamide core. Fluorine’s high electronegativity (-I effect) withdraws electron density from the aromatic ring, polarizing the π-system and altering resonance stabilization. This electron-withdrawing character enhances the electrophilicity of the carboxamide group, potentially increasing its reactivity in nucleophilic acyl substitution reactions.

Hammett sigma constants (σ) quantify substituent effects on aromatic systems. For fluorine, σₘ = 0.34 and σₚ = 0.06, indicating a stronger electron-withdrawing effect at the meta position compared to the para position. This positional preference stabilizes charge distribution in transition states during interactions with biological targets, such as enzymes or receptors.

| Substituent | σₘ | σₚ | Electronic Effect |

|---|---|---|---|

| -F | 0.34 | 0.06 | Strong -I at meta |

| -OH | 0.12 | -0.37 | -I/-M (meta), +M (para) |

Hydroxy-2-methylpropan-2-yl Amino Group Conformational Studies

The 1-hydroxy-2-methylpropan-2-yl amino group introduces steric bulk and hydrogen-bonding capability. The tertiary carbon center (2-methylpropan-2-yl) creates a rigid, branched structure that restricts rotational freedom around the C-N bond. This conformation favors specific interactions with hydrophobic pockets in protein binding sites, as observed in similar benzamide derivatives.

The hydroxyl group (-OH) participates in intramolecular hydrogen bonding with the adjacent amide carbonyl, stabilizing a six-membered cyclic transition state . This interaction reduces the amine’s basicity and enhances metabolic stability by shielding the nitrogen from oxidative metabolism. Computational studies of analogous structures suggest that the hydroxy group’s orientation influences solubility, with a 20–30% increase in aqueous solubility compared to non-hydroxylated analogs.

Benzamide Core Structure Electronic Configuration

The benzamide core’s electronic configuration is modulated by both the fluorine substituent and the N-linked phenyl group. Resonance structures delocalize the carboxamide’s lone pairs into the aromatic ring, creating partial double-bond character between the carbonyl carbon and nitrogen. This resonance stabilization lowers the energy of the highest occupied molecular orbital (HOMO), increasing the compound’s oxidation potential.

The para -substituted phenyl group on the ethyl chain introduces additional electron density via conjugation, counteracting the fluorine’s -I effect. This balance between electron-withdrawing and electron-donating groups optimizes the compound’s dipole moment for membrane permeability, a critical factor in drug design.

Key electronic parameters include:

- Dipole moment : ~3.2 D (calculated for analogous structures).

- LogP : ~2.8 (indicative of moderate lipophilicity).

The interplay of these electronic features underpins the compound’s potential bioactivity, particularly in targeting proteins with aromatic binding pockets.

Properties

IUPAC Name |

3-fluoro-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c1-19(2,12-23)22-17(24)10-13-6-8-16(9-7-13)21-18(25)14-4-3-5-15(20)11-14/h3-9,11,23H,10,12H2,1-2H3,(H,21,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDSRBZKZXTRTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C17H20F N3O3

- Molecular Weight : 345.36 g/mol

- IUPAC Name : this compound

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related benzamide derivatives have indicated their ability to inhibit histone deacetylases (HDACs), which are crucial for tumor cell proliferation.

- Mechanism of Action : Inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression that promotes apoptosis and inhibits cell cycle progression in cancer cells.

Antiviral Activity

Preliminary studies suggest that benzamide derivatives may also exhibit antiviral activities. For example, N-phenylbenzamide derivatives have shown efficacy against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease.

- Efficacy Against EV71 : Certain derivatives displayed IC50 values ranging from 5.7 to 12 μM against EV71 strains, indicating potential as antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the benzene ring can enhance potency and selectivity.

Key Modifications:

- Fluorine Substitution : The presence of fluorine has been linked to increased lipophilicity and improved binding affinity to target proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several benzamide derivatives, differing primarily in substituents on the phenyl ring, amide linkages, or side chains. Key analogues include:

Key Observations :

- The target compound uniquely incorporates a 1-hydroxy-2-methylpropan-2-ylamine group, which may enhance solubility due to its hydroxyl moiety compared to analogues with purely hydrophobic side chains (e.g., TD-1c) .

- TD-1c exhibits a higher molecular weight (625.7 g/mol) and melting point (118–120°C) due to its extended pyridone ring system and methoxy substituent .

- BILS 22 BS () features a thiazole ring, which could influence binding affinity in biological systems .

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound’s side chain may improve aqueous solubility compared to analogues like 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide (), which lacks polar substituents .

- Thermal Stability : Melting points vary significantly. For instance, TD-1c (118–120°C) has a lower melting point than Example 53 in (175–178°C), which contains a chromen-2-yl group likely enhancing crystallinity .

Spectroscopic Characterization

- ¹H NMR Challenges : Fluorinated benzamides (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide in ) exhibit severe signal overlap in aromatic regions due to scalar couplings, complicating assignments . This suggests analogous challenges for the target compound.

- Mass Spectrometry : Example 53 () shows a mass of 589.1 (M⁺+1), consistent with its chromen-2-yl and pyrazolo[3,4-d]pyrimidine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.